(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Overview
Description
It consists of repeating units of N-acetyllactosamine (Galβ1-4GlcNAcβ1-3), which are made up of galactose and N-acetylglucosamine bound via a β1-4 linkage . Polylactosamine plays crucial roles in various biological processes, including cell-cell interactions, immune responses, and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Polylactosamine can be synthesized enzymatically using glycosyltransferases. The process involves the sequential addition of galactose and N-acetylglucosamine units to form the repeating N-acetyllactosamine structure . Enzymes such as β1,4-galactosyltransferase and β1,3-N-acetylglucosaminyltransferase are commonly used in this synthesis .
Industrial Production Methods: In industrial settings, polylactosamine is produced using recombinant DNA technology to express the necessary glycosyltransferases in microbial hosts. This method allows for large-scale production of the compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Polylactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and function of the compound .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various modified forms of polylactosamine, such as sialylated or fucosylated derivatives, which have distinct biological functions .
Scientific Research Applications
Polylactosamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation processes and the synthesis of complex glycans.
Biology: Polylactosamine plays a role in cell-cell interactions, immune responses, and cellular signaling.
Mechanism of Action
Polylactosamine exerts its effects through interactions with endogenous lectins, such as galectins, which bind to the galactose units in the polylactosamine chain . These interactions regulate various molecular functions, including cell adhesion, apoptosis, and immune responses . The length of the polylactosamine chain and the presence of specific modifications, such as sialylation, influence its biological activity .
Comparison with Similar Compounds
Polylactosamine is unique due to its repeating N-acetyllactosamine units and its ability to undergo various modifications. Similar compounds include:
Lactosamine: A disaccharide consisting of galactose and N-acetylglucosamine, which forms the basic unit of polylactosamine.
Keratan Sulfate: A glycosaminoglycan with a core structure similar to polylactosamine but with additional sulfate groups.
Lewis Antigens: Carbohydrate antigens that are synthesized on polylactosamine structures and play roles in cell recognition and signaling.
Polylactosamine’s ability to form long chains and undergo extensive modifications makes it distinct from these related compounds .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10/c13-4(1-14)7(18)11(5(17)2-15)23-12-10(21)9(20)8(19)6(3-16)22-12/h1,4-12,15-21H,2-3,13H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVNEPYDFKGEOD-JVCRWLNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100787-31-3 | |
Record name | Polylactosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100787-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
341.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lactosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006591 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13000-25-4, 100787-31-3 | |
Record name | 2-Amino-2-deoxy-4-O-β-D-galactopyranosyl-D-glucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13000-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013000254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polylactosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100787313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lactosamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006591 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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